Lipophilicity Shift: 4‑Methoxy vs. 4‑Nitro and 4‑Chloro Analogs
The 4‑methoxy substituent imparts a calculated XLogP3 of 2.9 for the target compound [1], compared with a predicted logP of ~1.5 for the 4‑nitro analog NTB (4‑nitro‑N‑(5‑nitro‑1,3‑thiazol‑2‑yl)benzamide) [2] and an estimated logP of ~2.4 for the 4‑chloro analog . This >1‑log‑unit span places the target compound in a distinct lipophilicity bin that influences membrane permeability and protein‑binding potential.
| Evidence Dimension | XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.9 (4‑OCH₃) [1] |
| Comparator Or Baseline | ~1.5 (4‑NO₂ analog NTB) [2]; ~2.4 (4‑Cl analog) ; 1.6 (nitazoxanide) [3] |
| Quantified Difference | Δ logP ≈ +1.4 over 4‑NO₂; +0.5 over 4‑Cl; +1.3 over nitazoxanide |
| Conditions | Computed by XLogP3 method (PubChem) or predicted by ChemDraw/ALOGPS |
Why This Matters
Lipophilicity differences exceeding 0.5 log units strongly affect passive membrane permeability and off‑target binding profiles, making direct substitution of the target compound with more polar (4‑NO₂) or less polar (4‑Cl) analogs pharmacokinetically non‑equivalent.
- [1] PubChem. Compound Summary CID 3113439: 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide. XLogP3 = 2.9. View Source
- [2] Predicted logP for 4‑nitro‑N‑(5‑nitro‑1,3‑thiazol‑2‑yl)benzamide based on analogous nitrothiazole benzamides reported by Barbosa-Cabrera E, et al. Med Chem Res. 2014;23:3157–3164. View Source
- [3] PubChem. Nitazoxanide CID 41684; XLogP3 = 1.6. View Source
